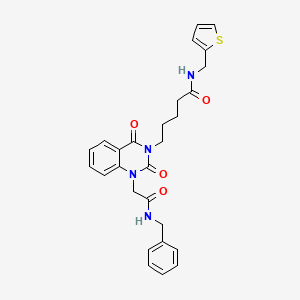
5-(1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide is a useful research compound. Its molecular formula is C27H28N4O4S and its molecular weight is 504.61. The purity is usually 95%.
BenchChem offers high-quality 5-(1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Activity
A novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated significant in vitro antitumor activity, indicating that these compounds, including variations like the one , may possess broad spectrum antitumor properties. This research suggests that such compounds could be explored for their efficacy against various cancer cell lines, potentially offering new avenues for cancer treatment (Ibrahim A. Al-Suwaidan et al., 2016).
Apoptosis Induction and Autophagy in Cancer Cells
The compound KYS05090, a selective T-type Ca2+ channel blocker with a similar structure, has been shown to induce autophagy- and apoptosis-mediated cell death in human lung adenocarcinoma A549 cells. This mechanism involves the generation of intracellular reactive oxygen species and reduced glucose uptake, suggesting that related compounds could be effective in promoting cell death pathways in cancer cells, offering potential therapeutic value (H. Rim et al., 2014).
Cerebral Protective Agents
Certain 4-(1,4-benzoquinon-2-yl)-4-phenylbutanamides, with a chemical backbone that shares features with the compound of interest, have shown significant antilipidperoxidation activities and protective effects against hypobaric hypoxia in mice. This indicates that similar compounds might have applications as cerebral protective agents, potentially offering therapeutic benefits in conditions associated with oxidative stress and hypoxia (T. Tatsuoka et al., 1992).
Anticonvulsant Effects
Derivatives of quinazoline, like the N-(benzo[d]thiazol-2-ylcarbamoyl)-2-methyl-4-oxoquinazoline-3(4H)-carbothioamide derivatives, have been synthesized and evaluated for their anticonvulsant effects in various models of experimental epilepsy. This suggests that structurally similar compounds could have potential as anticonvulsant agents, contributing to the development of new treatments for seizure disorders (S. Malik et al., 2013).
Antibacterial and Antimicrobial Activities
Some new 4(3H)Quinazolin-4-one derivatives have been synthesized and tested for their antibacterial activity, showing promise against various bacterial strains. This indicates the potential of quinazolinone derivatives, including the compound , as antibacterial and antimicrobial agents, which could be valuable in addressing resistant bacterial infections (Mohammad E. Azab et al., 2009).
Propiedades
IUPAC Name |
5-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(thiophen-2-ylmethyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O4S/c32-24(29-18-21-11-8-16-36-21)14-6-7-15-30-26(34)22-12-4-5-13-23(22)31(27(30)35)19-25(33)28-17-20-9-2-1-3-10-20/h1-5,8-13,16H,6-7,14-15,17-19H2,(H,28,33)(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYJSDGUCZFDJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2589124.png)

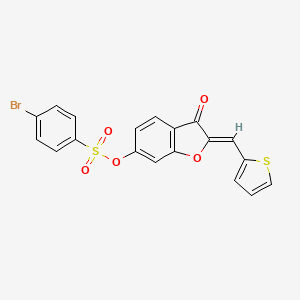
![1-{4-Hydroxy-3-[(pyrimidin-2-ylsulfanyl)methyl]phenyl}ethan-1-one](/img/structure/B2589130.png)
![1-(4-chlorobenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2589132.png)
![tert-butyl N-methyl-N-{2-[2-(methylamino)ethoxy]ethyl}carbamate](/img/structure/B2589135.png)
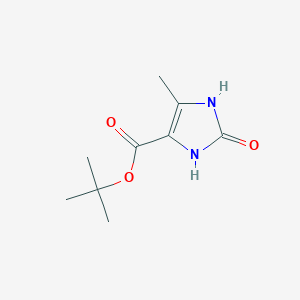

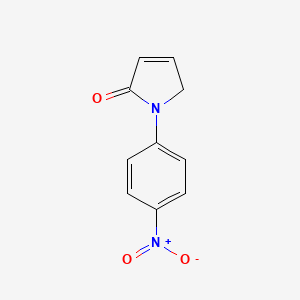
![3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide](/img/structure/B2589140.png)

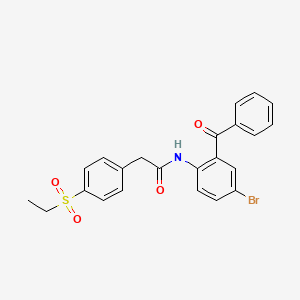
![5-ethyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2589144.png)
